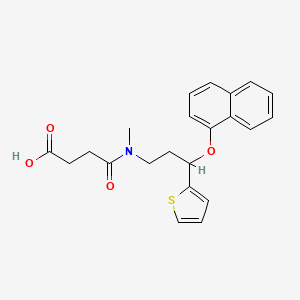
Duloxetine IMpurity 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Duloxetine succinamide is a derivative of duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is widely used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and stress urinary incontinence. Duloxetine succinamide, specifically, is a compound of interest in pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of duloxetine succinamide typically involves the reaction of duloxetine with succinic acid or its derivatives. The process generally includes the following steps:
Formation of Duloxetine: Duloxetine is synthesized through a multi-step process involving the reaction of 1-naphthol with 3-chloropropionitrile to form 3-(1-naphthyloxy)propionitrile. This intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding imine, which is subsequently reduced to yield duloxetine.
Formation of Duloxetine Succinamide: Duloxetine is then reacted with succinic anhydride or succinyl chloride in the presence of a base such as triethylamine to form duloxetine succinamide.
Industrial Production Methods
Industrial production of duloxetine succinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Duloxetine succinamide undergoes various chemical reactions, including:
Oxidation: Duloxetine succinamide can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides, and solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Duloxetine succinamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods and quality control of pharmaceutical formulations.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating serotonin and norepinephrine levels.
Medicine: Investigated for its therapeutic potential in treating depression, anxiety, neuropathic pain, and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Duloxetine succinamide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and pain perception. The compound does not significantly affect dopamine reuptake and has minimal affinity for other neurotransmitter receptors.
相似化合物的比较
Similar Compounds
Duloxetine: The parent compound, used widely in clinical practice.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic applications.
Milnacipran: A serotonin-norepinephrine reuptake inhibitor used primarily for fibromyalgia.
Uniqueness
Duloxetine succinamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other serotonin-norepinephrine reuptake inhibitors. Its succinamide moiety may influence its solubility, stability, and bioavailability, making it a compound of interest for further research and development.
属性
分子式 |
C22H23NO4S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
4-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26) |
InChI 键 |
AJLVEKJDKWHFDD-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
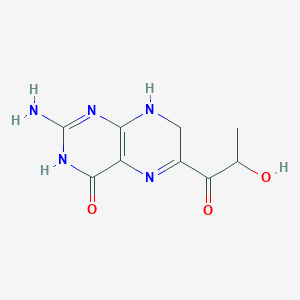
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
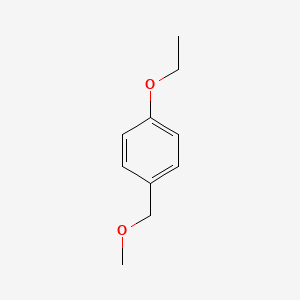

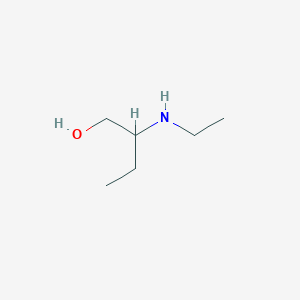
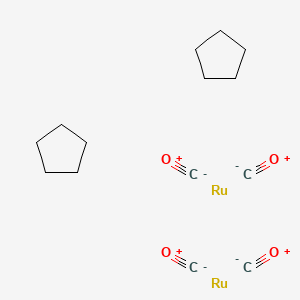
![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
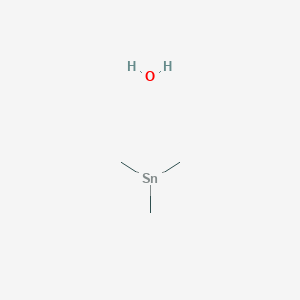
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
